molecular formula C7H9BrN2O2S B8720650 N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

Cat. No.: B8720650
M. Wt: 265.13 g/mol
InChI Key: RJOYGCZILJTRKO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-5-7(10-13(2,11)12)3-6(8)4-9-5/h3-4,10H,1-2H3

InChI Key

RJOYGCZILJTRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-methylpyridin-3-amine (187 mg, 1.0 mmol) and diisopropylethylamine (523 uL, 3.0 mmol) in dichloromethane (5 mL) was cooled to 0° C., and then methanesulfonyl chloride (155 uL, 2.0 mmol) was added slowly. The reaction mixture was stirred at 0° C. for 8 min and was then warmed to rt. After stirring for 1 h, the volatile materials were removed in vacuo. The residue was then dissolved in methanol (2.5 mL) and aqueous sodium hydroxide (2 M, 1.5 mL, 3 mmol) was added. The reaction mixture was stirred for 1 h 40 min at rt. Water was then added to the mixture which was subsequently extracted twice with dichloromethane. The combined organic extracts were extracted with aqueous citric acid (10%). The organic phase was discarded, and the aqueous phase was basified to pH ˜7.5 with aqueous sodium hydroxide (1 M). The aqueous mixture was extracted three times with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (50% hexanes:50% ethyl acetate) to provide N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide (111 mg, 0.42 mmol, 42% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 9.58 (s, 1H), 8.44 (d, 1H), 7.87 (d, 1H), 3.10 (s, 3H), 2.47 (s, 3H); MS (EI) for C7H9BrN2O2S: 265, 267 (Br isotopes, MH+).
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
523 μL
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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Quantity
155 μL
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reactant
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1.5 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (97 μl) was added dropwise to 5-bromo-2-methyl-3-pyridinamine (Chempacific) (200 mg) in pyridine (5 ml). The reaction was stirred at room temperature for 20 min before addition of 2M HCl (aq) (5 ml) and extraction into DCM. The DCM was passed through a hydrophobic frit then dried under a stream of nitrogen. The residue was dissolved in DCM and washed through an aminopropyl cartridge (preconditioned with DCM) with DCM to give title compound, 77 mg.
Quantity
97 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-methyl-pyridin-3-ylamine (Stage 75.1.4, 573 mg, 3.06 mmol) in pyridine (6 ml) was added dropwise methanesulfonyl chloride (Aldrich, Buchs, Switzerland, 0.286 ml, 3.68 mmol). The reaction mixture was stirred for 18 h at rt then are added methanesulfonyl chloride (0.03 ml, 0.39 mmol). The reaction mixture was stirred 4 h at rt before being evaporated to dryness. The residue was dissolved in EtOAc and washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (DCM/MeOH 0%-5%) to give the title compound as a pinkish solid. (HPLC: tR 2.05 min (Method A); M+H=265, 267 MS-ES).
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
0.286 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

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